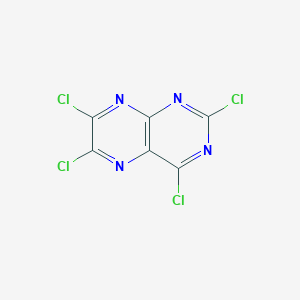
2,4,6,7-Tetrachloropteridine
説明
Molecular Structure Analysis
The molecular formula of 2,4,6,7-Tetrachloropteridine is C6Cl4N4. The SMILES string representation is Clc2nc(Cl)c1nc(Cl)c(Cl)nc1n2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 269.9 g/mol. Further physical and chemical properties are not detailed in the available resources.科学的研究の応用
Crystal Structure Analysis
2,4,6,7-Tetrachloropteridine has been studied for its properties in forming crystal structures with extensive nitrogen-chlorine donor-acceptor interactions. These interactions contribute to a better understanding of molecular and crystallographic structures in chemistry. The compound displays a unique herringbone structure interwoven with nitrogen-chlorine contacts, which are significant for understanding molecular interactions in solid-state chemistry (Xu, Ho, & Pascal, 1994).
Chemical and Enzymatic Reaction Studies
Compounds related to this compound, such as 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, are used as model compounds for studying chemical and enzymatic reactions. These studies are vital in biochemistry and pharmacology for understanding the behavior of biologically relevant molecules (Whiteley, Drais, & Huennekens, 1969).
Environmental Toxicology Research
Research on compounds similar to this compound, such as chlorophenols and chloroguaiacols, explores their impact on environmental toxicology, including their ability to induce DNA base oxidation in human lymphocytes. This research is crucial for assessing the environmental and health impacts of various chlorinated compounds (Michałowicz & Majsterek, 2010).
Agricultural and Urban Pesticide Research
Studies on 2,4-D herbicide, which shares a similar chlorinated structure to this compound, contribute to understanding the toxicity and environmental impact of herbicides used in agriculture and urban areas. This research informs safer and more effective pest control methods (Zuanazzi, Ghisi, & Oliveira, 2020).
Cancer Research
Investigations into compounds like this compound and their derivatives have been conducted to assess their effects on human cancer cells. This research is critical in the field of oncology for developing new therapies and understanding the mechanisms of cancer at the molecular level (Cheng et al., 2019).
将来の方向性
作用機序
Target of Action
Related compounds have been shown to exhibit antiproliferative activity against various cancer cell lines . This suggests that 2,4,6,7-Tetrachloropteridine may interact with cellular targets that regulate cell proliferation and survival.
Mode of Action
It’s worth noting that related compounds have been shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest a complex mode of action that combines antiproliferative effects with the induction of cell death.
Biochemical Pathways
The induction of parp-1 cleavage and activation of caspase 9 suggest that this compound may influence pathways related to apoptosis .
Result of Action
Related compounds have been shown to induce cell death and exhibit antiproliferative effects . These effects suggest that this compound may have similar impacts on cellular function and survival.
特性
IUPAC Name |
2,4,6,7-tetrachloropteridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N4/c7-2-1-5(14-6(10)13-2)12-4(9)3(8)11-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMOKCJKMFKCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(C(=N1)Cl)Cl)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457704 | |
| Record name | tetrachloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21071-37-4 | |
| Record name | tetrachloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





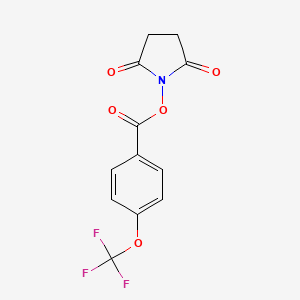
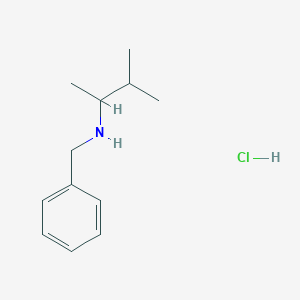
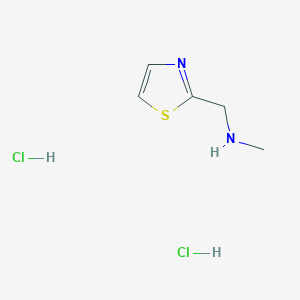
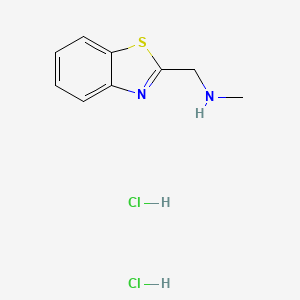
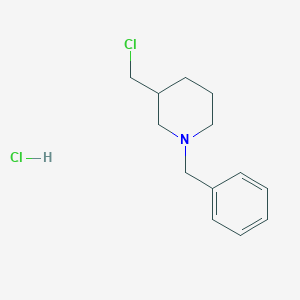


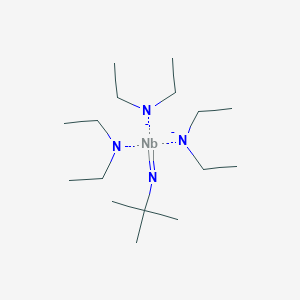



![[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester](/img/structure/B3115687.png)